(1S,2R)-2-(3-Fluorophenyl)cyclopropan-1-amine hydrochloride
CAS No.:
Cat. No.: VC20340298
Molecular Formula: C9H11ClFN
Molecular Weight: 187.64 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H11ClFN |
|---|---|
| Molecular Weight | 187.64 g/mol |
| IUPAC Name | (1S,2R)-2-(3-fluorophenyl)cyclopropan-1-amine;hydrochloride |
| Standard InChI | InChI=1S/C9H10FN.ClH/c10-7-3-1-2-6(4-7)8-5-9(8)11;/h1-4,8-9H,5,11H2;1H/t8-,9+;/m1./s1 |
| Standard InChI Key | HZAULGOGPQNNCA-RJUBDTSPSA-N |
| Isomeric SMILES | C1[C@@H]([C@H]1N)C2=CC(=CC=C2)F.Cl |
| Canonical SMILES | C1C(C1N)C2=CC(=CC=C2)F.Cl |
Introduction
(1S,2R)-2-(3-Fluorophenyl)cyclopropan-1-amine hydrochloride is a complex organic compound with a unique cyclopropane structure substituted by a 3-fluorophenyl group. This compound is of significant interest in pharmaceutical research due to its potential biological activity and therapeutic applications. Its molecular formula is C9H11ClFN, and it has a molecular weight of approximately 187.64 g/mol .
Synthesis and Preparation
The synthesis of (1S,2R)-2-(3-Fluorophenyl)cyclopropan-1-amine hydrochloride typically involves multi-step organic synthesis techniques. These methods require precise control of reaction conditions to ensure high yields and purity. Common synthesis pathways involve asymmetric synthesis methods to achieve the desired stereochemistry.
Biological Activity and Potential Applications
Research indicates that this compound exhibits significant biological activity, particularly as a modulator of serotonin receptors. This activity suggests potential applications in treating mood disorders or other neuropsychiatric conditions. The structural features of the compound contribute to its interactions with various biological targets, enhancing its pharmacological profile.
| Application Area | Potential Use |
|---|---|
| Mood Disorders | Modulation of serotonin receptors |
| Neuropsychiatric Conditions | Therapeutic interventions |
Related Compounds and Comparisons
Several compounds share structural similarities with (1S,2R)-2-(3-Fluorophenyl)cyclopropan-1-amine hydrochloride, including:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| (1S,2R)-2-(3,4-Difluorophenyl)cyclopropan-1-amine hydrochloride | Contains two fluorine atoms; enhanced lipophilicity | Potential for increased biological activity |
| (1R,2S)-2-(3-Chloro-4-fluorophenyl)cyclopropan-1-amine hydrochloride | Substituted with chlorine and fluorine | Different receptor interaction profile |
| (1S,2R)-2-(4-Ethoxy-3-fluorophenyl)cyclopropan-1-amine hydrochloride | Ethoxy substitution; different steric effects | May influence pharmacokinetics and dynamics |
These compounds highlight the diversity within this chemical class and emphasize the unique properties of (1S,2R)-2-(3-Fluorophenyl)cyclopropan-1-amine hydrochloride that may lead to distinct biological activities and therapeutic potentials.
Suppliers and Availability
(1S,2R)-2-(3-Fluorophenyl)cyclopropan-1-amine hydrochloride is available from specialty chemical suppliers like Parchem, which offers it worldwide .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume